4,7-dimethyl-1H-indole
Description
Research Significance of Indole (B1671886) Scaffolds in Contemporary Chemistry and Biology
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of a vast array of biologically active molecules. ijrpr.commdpi.comopenmedicinalchemistryjournal.com This structural framework is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its profound significance in medicinal and synthetic organic chemistry. openmedicinalchemistryjournal.comnih.govresearchgate.net The versatility of the indole scaffold lies in its ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. mdpi.com
The indole ring system is a key pharmacophore in many approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comopenmedicinalchemistryjournal.comnih.gov Its unique electronic properties and the ability to substitute at various positions on the ring allow for the fine-tuning of the steric and electronic characteristics of the molecule, enabling the optimization of its biological activity. researchgate.net Consequently, the development of novel synthetic methodologies for the construction and functionalization of the indole core remains an active and vital area of chemical research. ijrpr.com
Historical Context of Academic Inquiry into 4,7-dimethyl-1H-indole and its Analogs
The academic exploration of this compound and its derivatives can be traced back to the broader, foundational work on indole synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a seminal and enduring method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org This reaction has been a cornerstone in the synthesis of a multitude of indole derivatives.
A significant early contribution to the specific lineage of this compound was made in 1957 by R.B. Carlin and his colleagues. acs.org Their work detailed the Fischer indole synthesis of 2-carbethoxy-4,7-dimethylindole from ethyl pyruvate (B1213749) 2,6-dimethylphenylhydrazone. This research provided a key synthetic route to a direct precursor of this compound, laying the groundwork for further investigation into this particular substitution pattern. The study highlighted the influence of ortho-substituents on the course of the Fischer synthesis. acs.org
Current Research Landscape and Emerging Trends for this compound
While dedicated research focusing exclusively on the biological activities of this compound remains somewhat specialized, the compound and its analogs are increasingly appearing in broader medicinal chemistry studies. The current research landscape indicates a trend towards the incorporation of the 4,7-dimethylindole moiety into more complex molecules to explore their therapeutic potential.
Recent studies have highlighted the use of dimethylated indole scaffolds in the development of novel therapeutic agents. For instance, derivatives of 5,7-dimethyl-1H-indole have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Although not the exact 4,7-isomer, this research points to the potential of dimethyl-substituted indoles in targeting infectious diseases.
Furthermore, the continual development of advanced synthetic methods is expanding the toolkit for creating novel indole derivatives. researchgate.net Modern techniques, including microwave-assisted synthesis and the use of greener catalysts, are being applied to produce indole-based compounds more efficiently. tandfonline.comresearchgate.net These advancements are expected to facilitate the synthesis and subsequent biological evaluation of a wider range of this compound analogs.
Scope and Academic Objectives of Comprehensive Research on this compound
Comprehensive research on this compound aims to fully elucidate its chemical properties and biological potential. A primary objective is the exploration and development of efficient and scalable synthetic routes to the parent compound and its derivatives. This includes the optimization of classical methods like the Fischer synthesis and the application of novel catalytic systems.
A crucial academic goal is the systematic evaluation of the biological activities of this compound and its analogs across a range of therapeutic areas. This involves screening for anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties to identify potential lead compounds for drug discovery.
Furthermore, understanding the structure-activity relationships (SAR) of this compound derivatives is a key objective. By systematically modifying the structure and observing the effects on biological activity, researchers can gain insights into the molecular features required for therapeutic efficacy. This knowledge is instrumental in the rational design of more potent and selective drug candidates.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁N | nist.gov |
| Molecular Weight | 145.2010 g/mol | nist.gov |
| CAS Registry Number | 5621-17-0 | nist.gov |
| Melting Point | 372.2 K (99.05 °C) | nist.gov |
| IUPAC Standard InChI | InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | nist.gov |
| IUPAC Standard InChIKey | CWEVPNVDMCDPMJ-UHFFFAOYSA-N | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-17-0 | |
| Record name | 4,7-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,7 Dimethyl 1h Indole and Its Structural Precursors
Classical Indole (B1671886) Synthesis Adaptations for 4,7-dimethyl-1H-indole
Classical indole syntheses, while foundational, often require significant modifications to accommodate specific substitution patterns and to optimize yields for compounds like this compound.
Fischer Indole Synthesis Modifications and Optimizations for this compound
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting materials would be (2,5-dimethylphenyl)hydrazine (B1299893) and a suitable carbonyl compound.
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. Subsequent rearomatization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org A significant advantage of this method is the ability to perform the reaction in a single pot without isolating the intermediate arylhydrazone. byjus.com
One documented synthesis of a precursor to this compound involves the reaction of ethyl pyruvate (B1213749) with 2,5-dimethylphenylhydrazine to form ethyl pyruvate 2,5-dimethylphenylhydrazone. This intermediate can then be cyclized to afford 2-carboxy-4,7-dimethylindole. nist.gov The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wikipedia.org The reaction conditions, particularly temperature and the nature of the acid, can significantly influence the yield and purity of the final product.
Madelung Indole Synthesis and Related Dehydrative Cyclizations for this compound
The Madelung synthesis offers an alternative route to indoles through the intramolecular cyclization of N-acyl-o-toluidines at high temperatures using a strong base. wikipedia.org To synthesize this compound via this method, the required precursor would be N-acyl-2,5-dimethylaniline.
The reaction is typically carried out with strong bases like sodium or potassium alkoxides at temperatures ranging from 200-400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, leading to a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl carbon, forming a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org
A significant challenge of the traditional Madelung synthesis is the harsh reaction conditions. However, modifications have been developed to make the reaction more facile. For instance, the introduction of electron-withdrawing groups on the acyl moiety can increase the acidity of the benzylic protons, allowing for cyclization under milder conditions. researchgate.net Another modification, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids to form indoles. wikipedia.org While direct application to this compound is not extensively documented, these modifications present viable pathways that could be adapted for its synthesis.
Reissert Indole Synthesis Pathways Towards this compound
The Reissert indole synthesis provides a method to produce indoles from o-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org For the synthesis of this compound, the starting material would be 2,5-dimethyl-1-nitrobenzene.
The first step is the condensation of the o-nitrotoluene derivative with diethyl oxalate in the presence of a base like potassium ethoxide to give an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or through catalytic hydrogenation, to form the indole-2-carboxylic acid or its ester. wikipedia.orgakjournals.com Subsequent decarboxylation, if needed, can be achieved by heating to yield the final indole. wikipedia.org
The choice of reducing agent can influence the final product; for instance, catalytic hydrogenation under neutral conditions may yield the indole-2-carboxylate, while reduction with zinc in acetic acid can lead to the corresponding carboxylic acid. youtube.com The Reissert synthesis is particularly useful for preparing indole-2-carboxylic acids and their derivatives. youtube.com
Modern Catalytic Approaches to this compound Formation
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition Metal-Catalyzed C-H Functionalization Strategies for this compound
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. rsc.org For the synthesis of substituted indoles, this approach can be highly valuable. While the C2 and C3 positions of the indole ring are inherently more reactive, recent advances have enabled site-selective functionalization at other positions, including the benzene (B151609) ring. rsc.orgrsc.org
The synthesis of this compound could potentially be achieved by starting with a pre-formed indole and introducing the methyl groups via C-H activation. However, achieving the specific 4,7-disubstitution pattern would require directing groups to control the regioselectivity. For example, a removable directing group at the N1 position could guide a metal catalyst to functionalize the C7 position, and a different directing group strategy could be employed for the C4 position. rsc.org Transition metals like iridium and ruthenium have been used in such transformations. rsc.orgdigitellinc.com
Palladium-Catalyzed Annulation Reactions for this compound
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and various annulation strategies have been developed for the construction of indole rings. organicreactions.org These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene scaffold. organicreactions.org
One such strategy is the palladium-catalyzed cyclization of o-alkynylanilines. organic-chemistry.org To synthesize this compound, a potential precursor would be 2-alkynyl-3,6-dimethylaniline. The intramolecular cyclization of this substrate, catalyzed by a palladium complex, would lead directly to the desired product. Another approach involves the palladium-catalyzed annulation of internal alkynes with o-haloanilines. organic-chemistry.org Furthermore, palladium-catalyzed double alkylation processes have been developed for the one-step synthesis of annulated indoles from N-H indoles and dibromoalkanes. rsc.org While these specific examples may not directly yield this compound, they illustrate the versatility of palladium catalysis in indole synthesis, which could be adapted for this target molecule.
Organocatalytic Routes to this compound Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of heterocyclic compounds, avoiding the use of often toxic and expensive metal catalysts. In the context of indole chemistry, organocatalysts, particularly chiral phosphoric acids and amine-based catalysts, facilitate a range of transformations. rsc.orgnih.gov While direct organocatalytic synthesis of the this compound core is not extensively documented, these methods are highly applicable for the post-functionalization of the pre-formed indole scaffold to create valuable derivatives.
Arenesulfonyl indoles are effective precursors for generating vinylogous imine intermediates under basic conditions, which can then react with nucleophiles to yield C-3 substituted indole derivatives. researchgate.net This strategy could be applied to a this compound framework. For instance, the asymmetric Michael addition of 1,3-dicarbonyl compounds to indolylnitroalkenes, catalyzed by organocatalysts like BnCPN, has been shown to produce enantiomerically enriched indole derivatives with high enantiomeric excess (ee). researchgate.net The application of such a reaction to a this compound-derived nitroalkene could provide access to a new class of chiral compounds.
The development of organocatalytic methods for synthesizing complex indole-containing hybrids, such as 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, highlights the potential for creating intricate molecular architectures from simple indole precursors. rsc.orgnih.gov These reactions proceed under mild conditions and offer high stereocontrol. Adapting these methodologies to this compound could lead to novel piperidine-indole hybrids with potential biological activities.
Table 1: Representative Organocatalytic Transformations for Indole Functionalization
| Catalyst Type | Reaction | Substrate Type | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | 3-Vinyl indoles and Imino esters | Synthesis of chiral piperidine-fused this compound derivatives. | rsc.orgnih.gov |
| Cinchona Alkaloid-derived Squaramide | Asymmetric α-Sulfenylation | Azlactones | Introduction of a chiral sulfur-containing substituent at the C3 position. | researchgate.net |
| BnCPN | Michael Addition | Indolylnitroalkenes and 1,3-Dicarbonyls | C3-alkylation to form enantiomerically enriched derivatives. | researchgate.net |
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. princeton.edu This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.orggrantome.com
For indole synthesis, photoredox catalysis offers powerful strategies for C-H functionalization, bypassing the need for pre-functionalized starting materials. acs.org For example, a dual-catalysis system combining photoredox and palladium catalysis has been used for the direct C-H olefination of aromatic enamines to construct the indole ring. acs.org This method could potentially be adapted for the de novo synthesis of this compound from a suitably substituted 2,5-dimethylaniline (B45416) derivative.
Furthermore, post-synthesis modification of the this compound core is a promising application. Direct acylation at the C3 position of indoles has been achieved using α-oxo acids under visible light, providing a mild and efficient route to 3-acylindoles. rsc.org Similarly, direct cyanomethylation at the C2 or C3 position can be accomplished using bromoacetonitrile (B46782) as a radical precursor, offering rapid access to functionalized indoles without the need for protecting groups or harsh conditions. nih.gov These methods could be directly applied to this compound to generate diverse functionalized analogs.
Table 2: Photoredox-Catalyzed Reactions for Indole Synthesis and Functionalization
| Reaction Type | Photocatalyst (Typical) | Reactants | Product Type | Potential Application for this compound | Reference |
|---|---|---|---|---|---|
| C-H Olefination | Ir or Ru complex / Pd catalyst | Aromatic Enamines | Substituted Indoles | De novo synthesis of the this compound core. | acs.org |
| C3-Acylation | Ru(bpy)₃Cl₂ | Indole, α-Oxo Acid | 3-Acylindole | Synthesis of 3-acyl-4,7-dimethyl-1H-indole. | rsc.org |
| Cyanomethylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Indole, Bromoacetonitrile | 2- or 3-Cyanomethylindole | Synthesis of 2- or 3-(cyanomethyl)-4,7-dimethyl-1H-indole. | nih.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.orgresearchgate.net This involves strategies such as using renewable feedstocks, employing catalytic reagents, minimizing waste (high atom economy), and using safer solvents. tandfonline.com
The traditional Fischer indole synthesis, while effective, often requires strong acids, high temperatures, and organic solvents, presenting environmental and safety challenges. Greener alternatives for indole synthesis are actively being developed. tandfonline.com One innovative approach is the use of mechanochemistry, where mechanical force, rather than bulk solvent, is used to drive reactions. A solvent-free Fischer indolisation has been developed using oxalic acid and dimethylurea, which could be directly applied to the synthesis of this compound from 2,5-dimethylphenylhydrazine and a suitable ketone or aldehyde. unica.it
Another green strategy involves multicomponent reactions (MCRs) in benign solvents. An MCR for indole synthesis has been reported that uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol, avoiding metal catalysts and harsh conditions. rsc.org Adapting this methodology using 2,5-dimethylaniline could provide a sustainable route to functionalized this compound derivatives. The use of microwave irradiation is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Indoles
| Parameter | Traditional Fischer Synthesis | Potential Green Alternative (e.g., Mechanochemistry) |
|---|---|---|
| Solvent | Often high-boiling organic solvents (e.g., acetic acid, polyphosphoric acid) | Solvent-free or benign solvents (e.g., ethanol, water) unica.itrsc.org |
| Energy | High temperatures, prolonged heating | Room temperature or reduced time with microwave irradiation tandfonline.comunica.it |
| Catalyst | Stoichiometric strong acids | Catalytic amounts of milder acids or no catalyst unica.itrsc.org |
| Atom Economy | Moderate, produces byproducts | Generally higher, especially in multicomponent reactions rsc.org |
| Waste | Significant solvent and acid waste | Minimal waste generation unica.it |
Stereoselective Synthesis Research of Chiral this compound Analogs
The construction of chiral molecules is a paramount objective in modern organic chemistry, as stereoisomers of a compound can have vastly different biological activities. Chiral indole derivatives are privileged scaffolds found in numerous natural products and pharmaceuticals. rsc.orgrsc.org Research in this area focuses on the catalytic asymmetric synthesis of indole derivatives, creating specific stereocenters with high enantioselectivity. researchgate.net
While the stereoselective synthesis of chiral analogs of this compound is a nascent field of research, general strategies developed for other indoles provide a clear blueprint. The catalytic asymmetric Friedel-Crafts reaction is a powerful, atom-economical method to install a chiral substituent at the C3 or C2 position of the indole ring. researchgate.net Similarly, asymmetric dearomatization reactions of indole derivatives have become a powerful method for constructing enantioenriched indoline (B122111) and indolenine frameworks, which are common cores in bioactive molecules. rsc.org
A key strategy involves the use of a chiral transient directing group, which can enable atroposelective C-H functionalization to create axially chiral biaryl systems containing an indole nucleus. acs.org For this compound, future research could focus on the enantioselective functionalization at the C2, C3, or N1 positions. For example, a chiral phosphoric acid-catalyzed reaction could be envisioned to add a nucleophile to the C3 position, or a transition-metal complex with a chiral ligand could be used to functionalize the C2-H bond, leading to novel, optically active this compound analogs. The development of such methods would provide access to new chemical space for drug discovery and material science. researchgate.net
Table 4: Potential Strategies for Stereoselective Synthesis of this compound Analogs
| Asymmetric Method | Catalyst Type | Target Chiral Structure | Potential Outcome | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Chiral Phosphoric Acid / Metal Complex | C3-substituted with a stereocenter | Enantiomerically enriched 3-alkyl-4,7-dimethyl-1H-indoles. | researchgate.net |
| [3+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | Spirocyclic indoline at C3 | Diastereo- and enantioselective synthesis of spiro[4,7-dimethylindoline-3,X'] derivatives. | rsc.org |
| C-H Functionalization | Palladium / Chiral Ligand | C2-substituted with a stereocenter | Enantioselective introduction of aryl or vinyl groups at the C2 position. | acs.org |
| Dearomatization | Organocatalyst | Chiral indoline/indolenine core | Synthesis of 4,7-dimethylindoline derivatives with multiple stereocenters. | rsc.org |
Chemical Reactivity and Derivatization Studies of 4,7 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on 4,7-dimethyl-1H-indole
Electrophilic aromatic substitution is a cornerstone of indole (B1671886) chemistry, typically occurring at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. The presence of methyl groups at the C4 and C7 positions in this compound is expected to influence the regioselectivity and rate of these reactions.
Regioselectivity and Mechanistic Investigations in Functionalizing this compound
The inherent reactivity of the indole ring directs electrophiles preferentially to the C3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. For this compound, the electron-donating methyl groups at the 4- and 7-positions further activate the benzene portion of the molecule towards electrophilic attack. However, the pyrrole ring remains the more reactive site for most electrophilic substitutions.
Mechanistically, the electrophile (E+) attacks the electron-rich π-system of the indole. Attack at C3 is kinetically and thermodynamically favored, leading to an intermediate that maintains the aromatic sextet of the benzene ring. While specific mechanistic studies on this compound are not extensively documented, the general mechanism for electrophilic substitution in indoles provides a reliable framework.
Key electrophilic substitution reactions such as the Vilsmeier-Haack and Mannich reactions are expected to proceed at the C3 position. The Vilsmeier-Haack reaction, employing a phosphorus oxychloride and dimethylformamide mixture, would yield this compound-3-carbaldehyde. google.com Similarly, the Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, is anticipated to produce the corresponding 3-aminomethyl derivative (a gramine (B1672134) analog).
Nitration, Halogenation, and Sulfonation Studies of this compound
Limited specific studies on the nitration, halogenation, and sulfonation of this compound are available in the literature. However, the outcomes can be predicted based on the known reactivity of other substituted indoles.
Nitration: The nitration of indoles is often complex and can lead to multiple products or polymerization under harsh acidic conditions. Milder nitrating agents, such as nitric acid in acetic anhydride, are typically employed. For this compound, nitration is expected to occur primarily at the C3 position. If the C3 position is blocked, or under forcing conditions, nitration may occur on the benzene ring, directed by the methyl groups to the C5 or C6 positions.
Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3-position. Patents describing the synthesis of related compounds suggest the use of NBS for the bromination of similar indole scaffolds. google.comgoogle.com
Sulfonation: Sulfonation of indoles is generally performed using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid, which can cause degradation. The reaction with this compound would be expected to yield this compound-3-sulfonic acid.
Friedel-Crafts Acylation/Alkylation of this compound
The Friedel-Crafts reaction provides a direct method for the C-C bond formation at the indole nucleus.
Acylation: Friedel-Crafts acylation of indoles, typically at the C3 position, can be achieved using acyl chlorides or anhydrides with a Lewis acid catalyst like aluminum chloride. thieme-connect.de The resulting 3-acyl-4,7-dimethyl-indoles are versatile intermediates for further synthetic transformations.
Alkylation: Friedel-Crafts alkylation of indoles can be more challenging due to the potential for polyalkylation and rearrangement of the alkylating agent. Milder conditions and specific catalysts are often required. The reaction of this compound with an appropriate alkyl halide in the presence of a Lewis acid would be expected to yield the C3-alkylated product. A notable example of a related reaction is the acid-catalyzed condensation of this compound with hexane-2,5-dione, which leads to the formation of 1,4,5,8-tetramethyl-9H-carbazole. thieme-connect.dethieme-connect.de This reaction, while not a simple alkylation, demonstrates the reactivity of the C3 position and its ability to participate in cyclization reactions.
Table 1: Synthesis of 1,4,5,8-Tetramethyl-9H-carbazole
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound, Hexane-2,5-dione | TsOH | EtOH | Reflux, 3h | 1,4,5,8-Tetramethyl-9H-carbazole | 82% | thieme-connect.de |
Nucleophilic Reactions and Metalation of this compound
While the indole ring itself is electron-rich and generally undergoes electrophilic attack, the N-H proton is acidic and can be removed by a strong base, leading to the indolyl anion, which is a potent nucleophile.
Lithiation and Subsequent Reactions of this compound
Treatment of this compound with a strong base like n-butyllithium (n-BuLi) results in deprotonation at the N1 position to form 1-lithio-4,7-dimethyl-1H-indole. This organolithium species can then react with various electrophiles. For instance, reaction with an alkyl halide would lead to N-alkylation. Directed ortho-metalation, where a substituent directs the lithiation to a specific carbon atom, is also a possibility, although deprotonation at the nitrogen is generally faster. More specialized lithiating agents or protecting the nitrogen may be necessary to achieve C-lithiation. Once formed, C-lithiated indoles are valuable intermediates for the introduction of a wide range of functional groups.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of the indole ring can lead to a variety of interesting and synthetically useful products.
Oxidation: The oxidation of indoles can be complex, with the outcome depending on the oxidant and reaction conditions. The pyrrole ring is generally more susceptible to oxidation than the benzene ring. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or meta-chloroperoxybenzoic acid (m-CPBA) can be used. Oxidation may lead to the formation of oxindoles, or under more vigorous conditions, cleavage of the pyrrole ring. The presence of the methyl groups on the benzene ring of this compound might also be susceptible to oxidation under certain conditions.
Reduction: Catalytic hydrogenation of the indole ring system can be achieved, although it often requires forcing conditions due to the aromatic stability. The reduction typically affects the pyrrole ring first, leading to the corresponding indoline (B122111). For this compound, catalytic hydrogenation, for instance with palladium on carbon (Pd/C) under hydrogen pressure, would be expected to yield 4,7-dimethylindoline.
Cycloaddition Reactions Involving this compound
While cycloaddition reactions are a cornerstone for synthesizing complex heterocyclic systems from the indole core, specific examples directly involving this compound as a reactant in a classical Diels-Alder or other pericyclic reactions are not extensively documented in current literature. The indole C2-C3 double bond can participate in such reactions, but the aromaticity of the pyrrole ring often necessitates reactive dienophiles or specific activation of the indole scaffold. thieme-connect.de
However, synthetic strategies for building more complex structures from the this compound scaffold have been reported. One notable example is the synthesis of substituted carbazoles. The acid-catalyzed condensation of this compound with 1,4-diketones, such as hexane-2,5-dione, provides a route to 1,4,5,8-tetramethyl-9H-carbazole. thieme-connect.dethieme-connect.de This reaction, mechanistically a Paal-Knorr type synthesis followed by electrophilic aromatic substitution and dehydration, is a key method for preparing 1,4-dimethyl-9H-carbazoles from electron-rich indoles. thieme-connect.de Although not a formal cycloaddition, it results in the annulation of a new six-membered ring onto the indole framework, achieving a similar structural outcome to a [4+2] cycloaddition. thieme-connect.de
Table 1: Synthesis of 1,4,5,8-Tetramethyl-9H-carbazole
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Hexane-2,5-dione | TsOH | EtOH | Reflux, 3 h | 1,4,5,8-Tetramethyl-9H-carbazole | 82% | thieme-connect.de |
Multi-component Reactions Utilizing this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient processes for generating molecular complexity in a single step from three or more starting materials. Indole and its derivatives are common substrates in various MCRs, including the Ugi and Passerini reactions, to produce diverse libraries of complex molecules.
Despite the synthetic utility of MCRs, a review of the available scientific literature indicates a lack of specific studies where this compound has been employed as a starting component. Research in this area has predominantly focused on other indole derivatives, such as those unsubstituted at the C3 position or bearing different substitution patterns that facilitate the reaction pathways.
Polymerization and Oligomerization Studies of this compound Derivatives
Direct polymerization or oligomerization studies on this compound are not prominently featured in the scientific literature. However, its relevance in polymer-related chemistry can be noted indirectly.
In pyrolysis studies of waste tires, this compound has been identified as one of the many nitrogen-containing compounds formed during the thermal degradation of polyisoprene in an oxygen-deficient environment. researchgate.netrevistadechimie.ro Its presence in the pyrolysis oil (py-oil) is a result of complex secondary cyclization and aromatization reactions of polymer fragments at high temperatures. revistadechimie.ro
Furthermore, derivatives of this compound have found applications in polymerization. Carbazoles, which can be synthesized from this compound, have been patented as photopolymerization initiators. thieme-connect.de This suggests a potential, albeit indirect, role for the this compound scaffold as a precursor to materials with applications in polymer science.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4,7 Dimethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for 4,7-dimethyl-1H-indole Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the structure. youtube.com
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and establishing the connectivity of the molecule. walisongo.ac.id
COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) and pyrrole (B145914) rings, helping to trace the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). youtube.com This allows for the direct assignment of a proton's resonance to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C coupling). youtube.comipb.pt It is particularly powerful for identifying quaternary carbons (which have no attached protons) by observing their correlations with nearby protons, such as the methyl protons and aromatic protons. This is essential for confirming the substitution pattern of the indole (B1671886) ring.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt For this compound, NOESY can show spatial proximity between the protons of one methyl group and the adjacent aromatic proton, confirming their relative positions.
The following table outlines the predicted NMR data for this compound, based on known data for similar indole derivatives. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound NMR data is predicted and can vary based on solvent and experimental conditions. washington.edu
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | N-H | ~8.0 (br s) | - |
| 2 | C-H | ~7.0 (t) | ~123.0 |
| 3 | C-H | ~6.4 (t) | ~101.0 |
| 4 | C | - | ~130.0 |
| 4-CH₃ | CH₃ | ~2.5 (s) | ~16.0 |
| 5 | C-H | ~6.8 (d) | ~120.0 |
| 6 | C-H | ~6.9 (d) | ~122.0 |
| 7 | C | - | ~128.0 |
| 7-CH₃ | CH₃ | ~2.4 (s) | ~12.0 |
| 3a | C | - | ~125.0 |
| 7a | C | - | ~136.0 |
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3 H-5 ↔ H-6 | Confirms connectivity within the pyrrole and benzene rings. |
| HSQC | H-2 ↔ C-2 H-3 ↔ C-3 H-5 ↔ C-5 H-6 ↔ C-6 4-CH₃ ↔ C(4-CH₃) 7-CH₃ ↔ C(7-CH₃) | Directly links protons to their attached carbons. |
| HMBC | 4-CH₃ ↔ C-3a, C-4, C-5 7-CH₃ ↔ C-6, C-7, C-7a H-5 ↔ C-4, C-7 H-2 ↔ C-3a, C-7a | Establishes the positions of the methyl groups and confirms the overall carbon skeleton. |
| NOESY | 4-CH₃ ↔ H-5 7-CH₃ ↔ H-6 | Confirms spatial proximity, supporting the assignment of substituents. |
Solid-State NMR Applications in this compound Research
While high-resolution NMR is ideal for solutions, solid-state NMR (ssNMR) provides critical insights into the structure of materials in their solid form. einsteinmed.edu For this compound, ssNMR could be used to study polymorphism (the ability of a compound to exist in more than one crystal form), which can affect physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide spectra of solid samples, revealing information about molecular packing and intermolecular interactions. nih.gov Although less common for small molecules unless they are part of a larger, insoluble complex or formulation, ssNMR offers a unique window into the compound's solid-phase architecture. einsteinmed.edu
Mass Spectrometry (MS) in Research on this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound, the molecular formula is C₁₀H₁₁N. nist.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value to confirm the elemental composition. nih.gov
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₁₀H₁₁N | 145.08915 |
| [M+H]⁺ | C₁₀H₁₂N⁺ | 146.09698 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor or parent ion), which is then fragmented through collision-induced dissociation (CID). uab.edu The resulting fragment ions (product or daughter ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for detailed structural elucidation.
For indole derivatives, fragmentation often involves cleavages of the ring system and substituent groups. nih.govresearchgate.net The fragmentation of deprotonated plumeran indole alkaloids, for example, results from remote hydrogen rearrangements. scielo.br For this compound, a likely fragmentation pathway would involve the loss of a methyl radical (CH₃•), a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 130. scielo.br Further fragmentation could involve the breakdown of the indole ring structure.
Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 146.1)
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 146.1 | CH₃• (15 Da) | 131.1 | [M+H-CH₃]⁺ |
| 146.1 | HCN (27 Da) | 119.1 | [M+H-HCN]⁺ |
| 131.1 | HCN (27 Da) | 104.1 | [M+H-CH₃-HCN]⁺ |
X-ray Crystallography for Single-Crystal Structural Analysis of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal suitable for X-ray analysis would provide an unambiguous confirmation of its molecular structure in the solid state. The analysis would reveal the planarity of the indole ring system and the precise geometry of the methyl group substituents. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between indole rings, which govern the crystal packing. nih.gov This technique is also invaluable for determining the structure of co-crystals or complexes that this compound might form with other molecules.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis of this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. The vibrational modes of this compound are expected to be largely similar to those of indole, with distinct shifts and additional bands arising from the two methyl substituents.
The FT-IR spectrum of indole is well-characterized and serves as a foundational reference. researchgate.net The N-H stretching vibration in indole typically appears as a sharp band around 3400 cm⁻¹. researchgate.net For this compound, this band is expected to be present in a similar region, as the methyl groups on the benzene ring should have a minimal inductive effect on the N-H bond in the pyrrole ring.
The aromatic C-H stretching vibrations in indole are observed in the 3000-3100 cm⁻¹ region. researchgate.net In this compound, the C-H stretching modes of the benzene and pyrrole rings will be supplemented by the symmetric and asymmetric stretching vibrations of the two methyl groups, which are anticipated to appear in the 2850-2970 cm⁻¹ range.
The C=C stretching vibrations of the aromatic rings in indole give rise to characteristic bands in the 1450-1620 cm⁻¹ region. researchgate.net The presence of methyl groups, which are weakly electron-donating, may cause slight shifts in the positions of these bands. Furthermore, in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as ring deformation modes, will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-H bending modes of the methyl groups are expected to be observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C=C stretching modes of the indole ring are typically strong in the Raman spectrum. The addition of the methyl groups would introduce new C-C stretching and C-H bending modes that would be observable. A detailed analysis of the Raman spectra of indole and its methylated derivatives, such as 3-methylindole (B30407), has been conducted, providing a basis for predicting the spectrum of this compound. montclair.edunih.gov
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
|---|---|---|---|---|
| N-H Stretch | 3390 - 3420 | Medium-Strong | Weak | Position sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Multiple bands expected from both rings. |
| Asymmetric CH₃ Stretch | ~2960 | Medium | Medium | |
| Symmetric CH₃ Stretch | ~2870 | Medium | Medium | |
| C=C Ring Stretching | 1450 - 1620 | Medium-Strong | Strong | Complex series of bands. |
| Asymmetric CH₃ Bend | ~1450 | Medium | Medium | |
| Symmetric CH₃ Bend | ~1375 | Medium | Weak | |
| In-plane C-H Bending | 1000 - 1300 | Medium | Medium |
Computational Chemistry and Theoretical Investigations of 4,7 Dimethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure of 4,7-dimethyl-1H-indole
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) Studies on Ground and Excited States of this compound
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For indole (B1671886) and its derivatives, DFT is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. A typical study on this compound would involve geometry optimization using a functional like B3LYP, which has shown reliability for similar heterocyclic systems.
These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, thereby influencing its reactivity, particularly in electrophilic aromatic substitution reactions.
Time-dependent DFT (TD-DFT) extends these methods to study the excited states of the molecule, providing insights into its UV-visible absorption spectrum. By calculating the vertical excitation energies, one can predict the wavelengths of maximum absorption (λmax), which is crucial for applications in photochemistry and materials science.
Table 1: Representative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
| Ground State Energy | (Example) -482.123 Hartrees | Total electronic energy at 0 K; a baseline for stability comparisons. |
| HOMO Energy | (Example) -5.45 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | (Example) -0.21 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Example) 5.24 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | (Example) 2.15 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| First Vertical Excitation Energy | (Example) 4.88 eV (S₀ → S₁) | Corresponds to the main absorption band in the UV-Vis spectrum. |
Note: The values in this table are illustrative examples based on typical results for indole derivatives and serve to represent the data obtained from DFT calculations.
Ab Initio Methods and Basis Set Selection for this compound
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization found in DFT. While computationally more demanding, they can offer higher accuracy, serving as a benchmark for DFT results. For a molecule like this compound, MP2 could be employed to obtain a highly accurate geometry and heat of formation.
The choice of basis set is crucial for both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d) for initial optimizations and larger sets like 6-311++G(d,p) for final, high-accuracy energy calculations, are common choices. The inclusion of polarization functions (d, p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for the nitrogen heteroatom and the π-system of the indole ring.
Molecular Dynamics (MD) Simulations of this compound Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of how this compound interacts with its environment, such as a solvent or a biological macromolecule.
To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system. For novel molecules like this compound, these parameters may need to be specifically developed. The Automated Topology Builder (ATB) is one such tool that can generate force field parameters for small molecules, as has been done for related compounds like this compound-5,6-diol. uq.edu.au An MD simulation could, for example, model the behavior of this compound in a water box to predict its solvation properties or its tendency to aggregate.
Table 2: Typical Setup for an MD Simulation of this compound in Water
| Parameter | Example Specification | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the interatomic potentials. |
| Water Model | SPC, TIP3P, TIP4P | Represents the solvent environment. |
| System Size | ~5000 water molecules | Ensures the central molecule is sufficiently solvated. |
| Simulation Time | 100 nanoseconds | Allows for sampling of relevant molecular motions and interactions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates conditions at or near room temperature. |
| Pressure | 1 bar | Simulates standard atmospheric pressure. |
Prediction of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the transition states that connect them. DFT calculations can be used to locate the geometric structure of a transition state and calculate its energy, which corresponds to the activation energy of the reaction.
For this compound, a key reaction of interest is electrophilic substitution. Theoretical calculations could be used to predict the regioselectivity of, for example, nitration or halogenation. By comparing the activation energies for substitution at different positions on the ring (e.g., C2, C3, C5, C6), one can predict the major product. Such studies have been performed for related catalytic cycles involving indole derivatives, providing deep mechanistic insights. acs.org These calculations often reveal that reaction outcomes are dictated by subtle electronic and steric effects, which can be precisely modeled.
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) modeling is a cornerstone of drug discovery and materials design. It aims to correlate specific structural features of a molecule with its functional activity. The this compound scaffold can serve as a starting point for creating a library of new compounds.
In a typical SAR study, derivatives would be synthesized (or modeled in silico) by adding various functional groups at different positions (e.g., on the nitrogen, or at positions 2, 3, 5, or 6). The biological activity or material property of each derivative would then be measured. Computational models can then be built to rationalize these findings. For instance, docking studies might show that a particular substituent enhances binding to a protein target, while another disrupts it. Such approaches have been successfully used to develop potent inhibitors from indole-based scaffolds for various biological targets.
Table 3: Hypothetical SAR Data for this compound Derivatives Targeting a Kinase
| Compound ID | Modification on this compound | IC₅₀ (nM) |
| Base Scaffold | None | >10,000 |
| Derivative 1 | N-methylation | 5,200 |
| Derivative 2 | C3-carboxamide | 850 |
| Derivative 3 | C2-phenyl | 1,200 |
| Derivative 4 | C5-fluoro | 9,500 |
| Derivative 5 | C3-carboxamide, N-ethyl | 250 |
Note: This table is a representative example of how SAR data would be presented. IC₅₀ is the half-maximal inhibitory concentration, a measure of antagonist drug potency.
In Silico Screening and Virtual Ligand Design Using this compound Scaffolds
In silico screening, or virtual screening, uses computational methods to search vast libraries of chemical compounds to identify those most likely to have a desired biological activity. The this compound structure can be used as a scaffold in these campaigns.
There are two main approaches:
Ligand-Based Virtual Screening (LBVS): If a molecule with known activity is available, its 3D shape and chemical features (pharmacophore) can be used as a template to search for other molecules with similar properties. Starting with the this compound core, one could search for commercially available or synthetically accessible compounds that share its key features. acs.org
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to "fit" millions of candidate molecules into the target's binding site. This method predicts the binding affinity and pose of each molecule, allowing researchers to prioritize a smaller number of promising candidates for experimental testing. nih.govmdpi.com
These virtual screening approaches dramatically accelerate the discovery process, reducing the time and cost associated with finding new active compounds based on a core scaffold like this compound.
Biological and Pharmacological Research Perspectives on 4,7 Dimethyl 1h Indole Derivatives
In Vitro Biological Activity Studies of 4,7-dimethyl-1H-indole Analogs
In vitro studies are fundamental to understanding the biological potential of this compound derivatives. These laboratory-based assays provide initial insights into how these compounds interact with biological systems at the molecular and cellular levels.
Receptor Binding and Ligand Affinity Assays for this compound Derivatives
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. While specific data for derivatives exclusively featuring the this compound skeleton is limited, research on structurally related indole (B1671886) compounds provides valuable insights into their potential receptor interactions. Indole derivatives, in general, are known to bind to a variety of receptors, particularly neurotransmitter receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govmdpi.comnih.govnih.gov
Studies on N,N-dimethyltryptamine (DMT), which contains a dimethylaminoethyl group on an indole core, show strong interactions with several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. wikipedia.org The electronic properties of the indole nucleus, specifically the ability to donate electrons from the 4-position, are suggested to be related to binding affinity. nih.gov Furthermore, halogenated N,N-dimethyltryptamines have demonstrated nanomolar affinities for 5-HT1A and 5-HT7 receptors. nih.gov
Derivatives of benz[e]indole, which feature a fused ring system with the indole core, have also been evaluated for their receptor binding profiles. For instance, the enantiomers of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz[e]indol-8-amine were assessed for their effects on central dopamine and serotonin receptors, with the (+)-R enantiomer showing potent stimulation of 5-HT1A receptors. ebi.ac.uk Other indole derivatives have been developed as ligands for the benzodiazepine (B76468) receptor (BzR), a site on the GABA-A receptor complex. nih.gov The binding affinity and pharmacological profile (agonist vs. inverse agonist) of these compounds were found to be dependent on the nature and position of substituents on the molecule. nih.gov
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A | 17.0 nM | nih.gov |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT7 | 23.0 nM | nih.gov |
| 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A | 22.0 nM | nih.gov |
| 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT7 | 39.0 nM | nih.gov |
| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Dopamine D2 | < 0.3 nM | |
| Aripiprazole-related compound | Dopamine D3 | 2.6 nM | |
| Aripiprazole-related compound | Dopamine D2 | 27.8 nM | |
| Zolmitriptan | 5-HT1B/5-HT1D | High affinity | wikipedia.org |
| Zolmitriptan | 5-HT1A | Weak affinity | wikipedia.org |
This table presents a selection of binding affinities for various indole derivatives to illustrate their receptor interaction potential. Data for specific this compound derivatives is not extensively available in the cited literature.
Enzyme Inhibition and Activation Studies Involving this compound
The this compound scaffold has been incorporated into molecules designed to modulate the activity of various enzymes. A notable example is 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), an indolequinone derivative based on a dimethyl-indole structure. ES936 acts as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in many solid tumors, including pancreatic cancer.
Beyond NQO1, other indole derivatives have been investigated as inhibitors of different enzyme classes. For instance, indole-based thiadiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Some of these compounds exhibited potent inhibition with IC50 values in the nanomolar to low micromolar range. nih.gov Similarly, N-alkyl indoles have been shown to selectively inhibit AChE. tandfonline.com Other research has focused on the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with some indole derivatives showing IC50 values below 1 µM. nih.gov Conversely, some indole derivatives have been studied as enzyme activators, such as those that activate carbonic anhydrase isoforms.
| Compound/Derivative Class | Enzyme Target | Activity | IC50 Value | Reference |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | NQO1 | Inhibition | >98% inhibition | |
| Indole-based thiadiazole derivative (analogue 8) | Acetylcholinesterase (AChE) | Inhibition | 0.15 µM | nih.gov |
| Indole-based thiadiazole derivative (analogue 8) | Butyrylcholinesterase (BChE) | Inhibition | 0.20 µM | nih.gov |
| N-nonylisatin (4i) | Butyrylcholinesterase (BChE) | Inhibition | 3.77 µM | tandfonline.com |
| Indole derivative (1m) | 5-Lipoxygenase (5-LOX) | Inhibition | < 1 µM | nih.gov |
| Indole derivative (1s) | 5-Lipoxygenase (5-LOX) | Inhibition | < 1 µM | nih.gov |
| Indole-chalcone derivative | Tubulin Polymerization | Inhibition | 2.46 µM | nih.gov |
Cell-Based Assays and Cellular Pathway Modulation by this compound
Cell-based assays are essential for evaluating the effects of compounds on cellular functions, such as proliferation, viability, and signaling pathways. Derivatives of this compound have demonstrated significant activity in such assays, particularly in the context of cancer research. The NQO1 inhibitor ES936, for example, induced growth inhibition in human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2 with IC50 values of 365 nM and 108 nM, respectively. It also inhibited the ability of these cells to form colonies in soft agar.
Other indole derivatives have shown potent antiproliferative activity against a range of cancer cell lines. nih.govnih.gov For instance, a novel series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cells, with the most potent compound showing IC50 values ranging from 0.34 to 0.86 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest in the G2/M phase, consistent with the inhibition of tubulin polymerization. nih.gov Another study identified an oxindole (B195798) derivative that was highly active against a panel of 60 cancer cell lines, with IC50 values as low as 0.34 nM against HCT-116 cells. nih.gov This compound was found to inhibit multiple protein kinases, including VEGFR and FGFR1. nih.gov
| Compound/Derivative Class | Cell Line | Biological Effect | IC50 Value | Reference |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | MIA PaCa-2 (Pancreatic) | Growth Inhibition | 108 nM | |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | BxPC-3 (Pancreatic) | Growth Inhibition | 365 nM | |
| N-((1-methyl-1H-indol-3-yl)methyl)-acetamide derivative (7d) | MCF-7 (Breast) | Antiproliferative | 0.34 µM | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-acetamide derivative (7d) | HeLa (Cervical) | Antiproliferative | 0.52 µM | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-acetamide derivative (7d) | HT-29 (Colon) | Antiproliferative | 0.86 µM | nih.gov |
| 2-oxoindolin-3-ylidene derivative (15c) | HCT-116 (Colon) | Antiproliferative | 0.34 nM | nih.gov |
| 2-oxoindolin-3-ylidene derivative (15c) | DU 145 (Prostate) | Antiproliferative | 1.06 nM | nih.gov |
| 2-oxoindolin-3-ylidene derivative (15c) | MCF-7 (Breast) | Antiproliferative | 4.39 nM | nih.gov |
Antimicrobial and Antiviral Research with this compound Scaffolds
The indole nucleus is a common scaffold in compounds exhibiting antimicrobial and antiviral properties. pcbiochemres.com Research has shown that various indole derivatives can inhibit the growth of pathogenic bacteria and viruses. nih.govnih.gov
In the realm of antibacterial research, indole derivatives have been tested against extensively drug-resistant (XDR) pathogens. A study investigating 46 different indole agents found that 37 of them showed varying degrees of activity against XDR Acinetobacter baumannii isolates. nih.gov Compounds such as 5-iodoindole (B102021) and 3-methylindole (B30407) were among the more active agents, with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL. nih.gov Furthermore, these compounds were found to inhibit biofilm formation at sub-MIC levels, suggesting an additional mechanism for combating persistent infections. nih.gov
The indole scaffold is also a "privileged scaffold" in antiviral drug discovery, forming the core of several antiviral agents. nih.gov Indole derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov The structural versatility of the indole ring allows for substitutions at multiple positions, leading to a wide diversity of compounds with potential antiviral effects. nih.gov
| Compound/Derivative | Microorganism | Activity | MIC Value (µg/mL) | Reference |
| 5-iodoindole | Acinetobacter baumannii (XDR) | Antimicrobial | 64 | nih.gov |
| 5-fluoroindole | Acinetobacter baumannii (XDR) | Antimicrobial | 64 | nih.gov |
| 6-bromoindole | Acinetobacter baumannii (XDR) | Antimicrobial | 64 | nih.gov |
| 3-methylindole | Acinetobacter baumannii (XDR) | Antimicrobial | 64 | nih.gov |
| 7-hydroxyindole | Acinetobacter baumannii (XDR) | Antimicrobial | 512 | nih.gov |
In Vivo Mechanistic Research of this compound Analogs
Pharmacokinetic and Pharmacodynamic Research Methodologies for this compound Derivatives
Pharmacokinetic (PK) studies describe the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies, on the other hand, investigate the biochemical and physiological effects of the drug on the body.
For indole derivatives, a variety of in vivo models and methodologies are employed. In cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are common. For the NQO1 inhibitor ES936, mice carrying MIA PaCa-2 xenograft tumors were treated with the compound, and the pharmacodynamic effect was measured by monitoring tumor growth rates over time.
In the context of inflammatory and organ damage models, researchers use different approaches. For example, to study the chemoprotective effects of the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), a rodent model of cisplatin-induced organ damage was used. nih.gov In this model, pharmacodynamic endpoints included measuring plasma levels of biochemical enzymes (markers of organ damage), oxidative stress markers like malondialdehyde, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase. nih.gov The study also assessed the expression of inflammatory signaling proteins (e.g., NF-κB, TNF-α) in various organs. nih.gov
Pharmacokinetic parameters are often determined by analyzing drug concentrations in plasma over time. For the migraine medication zolmitriptan, an indole derivative, human PK studies have characterized its oral bioavailability (around 40%), metabolism primarily by the liver enzyme CYP1A2, and elimination half-life (approximately 3 hours). wikipedia.org Such studies are essential for understanding how the drug is processed by the body and for informing dosing regimens. In preclinical models, indole derivatives have shown varied pharmacokinetic profiles; for instance, an indole-based LSD1 inhibitor demonstrated a half-life of 4.21 hours and an oral bioavailability of 11.10% in a mouse model. nih.gov These methodologies provide a comprehensive picture of a compound's behavior and effects in a living system, which is crucial for its development as a potential therapeutic agent.
Target Identification and Validation Strategies for this compound Biological Activities
The journey of a bioactive compound from a preliminary "hit" to a validated therapeutic lead hinges on the successful identification and validation of its biological target(s). For derivatives of this compound, which may exhibit a range of pharmacological effects, a multi-faceted approach is essential to elucidate their mechanism of action.
A crucial first step in many drug discovery programs is the preclinical in vivo proof-of-concept (POC) study. nih.gov This involves testing a potential drug molecule in an animal model of a human disease to assess its efficacy, pharmacokinetic properties, and ability to modulate a specific biomarker. nih.gov A successful outcome, where the desired therapeutic effect is achieved at appropriate compound exposure levels with corresponding changes in a biomarker, provides strong preclinical validation for the target. nih.gov Conversely, if a compound fails to show efficacy despite engaging the intended target at sufficient levels, it can lead to a "no-go" decision, thereby invalidating the target for that specific disease context. nih.gov
Several strategies are employed to identify the molecular targets of indole derivatives:
Computational and Docking Studies: Molecular docking is a powerful computational method used to predict the binding orientation of a small molecule to its macromolecular target. For indole derivatives, this technique can screen potential binding sites on a wide array of proteins, such as enzymes and receptors, helping to prioritize experimental validation. For instance, computational methods can guide the design of derivatives to enhance binding affinity and selectivity for targets like serotonin receptors.
Affinity-Based Methods: These techniques utilize a modified version of the bioactive compound (e.g., biotinylated or attached to a solid support) to "fish" for its binding partners in a complex biological sample like a cell lysate. The captured proteins are then identified using mass spectrometry.
Phenotypic Screening and Target Deconvolution: This approach involves screening compounds in cell-based or whole-organism assays to identify molecules that produce a desired phenotype (e.g., inhibition of cancer cell growth). Subsequently, techniques like thermal proteome profiling (TPP) or genetic approaches (e.g., CRISPR/Cas9 screening) are used to identify the specific target responsible for the observed effect.
Mechanism-of-Action Studies: Once a potential target is identified, further studies are conducted to confirm its role in the compound's activity. For example, studies on 3-oxindole derivatives, which are structurally related to the indole core, revealed that their anti-HIV-1 activity was due to the specific inhibition of Tat-mediated viral transcription, rather than other stages of the viral life cycle like reverse transcription or integration. nih.gov This confirmed the HIV-1 LTR promoter as a key target. nih.gov
The indole scaffold has been successfully incorporated into multi-target-directed ligands (MTDLs), which are designed to interact with multiple targets involved in a complex disease. nih.govresearchgate.net In the context of Alzheimer's disease, for example, indole-based compounds have been developed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as prevent the aggregation of amyloid-β peptides. nih.govresearchgate.net
Table 1: Examples of Biological Targets for Indole Derivatives
| Derivative Class | Biological Target(s) | Therapeutic Area/Application |
|---|---|---|
| 3-Oxindole-2-carboxylates | HIV-1 LTR Promoter (Tat-mediated transcription) nih.gov | Antiviral (Anti-HIV-1) nih.gov |
| Azepino[4,3-b]indoles | Butyrylcholinesterase (BChE) nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's) nih.gov |
| Indole-based Sulfonamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's) nih.gov |
| 4,7-Dimethoxy-2,3-dimethyl-1H-indole | Bacterial enzymes/proteins, Neuronal receptors | Antimicrobial, Neuroprotection |
| General Indole Derivatives | Serotonin Receptors, G protein-coupled receptors (GPCRs) nih.gov | CNS disorders, various nih.gov |
Design and Synthesis of Fluorescent Probes and Chemical Tools based on this compound for Biological Research
Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization and quantification of specific molecules and processes within complex biological systems. mdpi.com Their high sensitivity, selectivity, and rapid response make them ideal for applications ranging from environmental sensing to live-cell imaging. mdpi.com The indole scaffold serves as an excellent foundation for the development of such probes.
Design Principles:
A common strategy for designing fluorescent probes is the donor-π-acceptor (D-π-A) architecture. mdpi.com In this design:
The donor is an electron-rich moiety.
The acceptor is an electron-poor moiety.
The π-bridge is a conjugated system that connects the donor and acceptor.
The indole ring system, being electron-rich, can effectively serve as the donor or as part of the π-conjugated system. mdpi.com By strategically modifying the this compound core with various electron-withdrawing groups and extending the conjugation, it is possible to create probes with tailored photophysical properties. For instance, indole derivatives designed with a D-π-A structure exhibit solvatochromism, where their fluorescence color changes depending on the polarity of the solvent, and can be engineered to respond to changes in pH. mdpi.com
These probes are designed to undergo a specific chemical reaction or binding event with their target, leading to a detectable change in their fluorescence signal (e.g., "turn-on" or "turn-off" of fluorescence, or a shift in emission wavelength). mdpi.comrsc.org For example, a naphthalimide-indole fused chromophore was developed as a fluorescent probe for biothiols like glutathione. rsc.org The probe incorporates a 2,4-dinitrobenzene sulfonyl group which acts as a recognition site and quenches the fluorescence. In the presence of biothiols, this group is cleaved, restoring the probe's strong red fluorescence. rsc.org
Synthesis Strategies:
The synthesis of indole-based fluorescent probes involves well-established organic chemistry reactions. The construction of the core indole ring can be achieved through various named reactions, including the Fischer, Bartoli, Reissert, and Larock indole syntheses. rsc.orgnih.gov
Once the this compound core is formed, further functionalization is carried out to append the necessary components of the probe:
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are frequently used to attach aryl or other conjugated groups to the indole ring, extending the π-system.
Condensation reactions can be used to link the indole moiety to other heterocyclic systems or acceptor groups. For example, styrylcyanine-based pH probes have been developed by bridging indole derivatives with aldehydes. mdpi.com
C-H functionalization represents a modern and efficient approach to directly attach various functional groups to the indole ring system, avoiding the need for pre-functionalized starting materials. acs.orgacs.org
By combining these synthetic methods, researchers can create a diverse library of this compound-based probes to study a wide range of biological targets and processes. These chemical tools are vital for validating the targets identified in section 6.3 and for exploring the intricate roles that the derivatives of this compound play in biological systems.
Table 2: Examples of Indole-Based Fluorescent Probes and Chemical Tools
| Probe Type / Core Structure | Target Analyte / Application | Mechanism / Principle |
|---|---|---|
| Donor-π-Acceptor Indole Derivatives mdpi.com | pH, Solvent Polarity mdpi.com | Protonation of N/O atoms or solvatochromic shift alters HOMO-LUMO gap, changing fluorescence. mdpi.com |
| Naphthalimide-Indole Conjugate rsc.org | Biothiols (GSH, Cys, Hcy) rsc.org | Cleavage of a quenching group by the analyte restores fluorescence ("turn-on" probe). rsc.org |
| Benzindole-Carbazole Cyanine Dye nih.gov | c-myc G-quadruplexes nih.gov | Selective binding to the G-quadruplex structure enhances fluorescence over 100-fold. nih.gov |
| Styrylcyanine-based Indole Probes mdpi.com | pH (in vivo imaging) mdpi.com | pH-dependent fluorescence in the visible-near-infrared (vis-NIR) range. mdpi.com |
| BODIPY-based Probes researchgate.net | Carboxylesterase 1 (CES1) researchgate.net | Enzymatic hydrolysis of an ester group on the probe leads to a change in fluorescence. researchgate.net |
Advanced Materials Science Research Incorporating 4,7 Dimethyl 1h Indole
Optoelectronic Applications of 4,7-dimethyl-1H-indole Derivatives
The tunable electronic properties of the this compound core make it a promising candidate for incorporation into a variety of optoelectronic devices. The electron-donating nature of the indole (B1671886) ring, further enhanced by the methyl substituents, facilitates charge transport and influences the energy levels of the resulting materials, which is critical for their performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
While specific research focusing exclusively on this compound for OLEDs is emerging, the broader class of indole derivatives has been extensively investigated as emitters and host materials. The core concept revolves around creating molecules with high photoluminescence quantum yields, suitable energy levels for efficient charge injection and transport, and good thermal and morphological stability.
Indole-modified tetraphenylethylenes (TPEs) have been explored as blue emitters, exhibiting aggregation-induced emission (AIE) features. nih.gov These materials are designed to be highly emissive in the solid state, a crucial property for OLEDs. The indole unit acts as an electron-donating moiety, which, when coupled with a suitable acceptor, can lead to materials with high quantum yields. For instance, some indole-TPE derivatives have shown potential as effective blue emitters in OLED devices. nih.gov The incorporation of the this compound moiety into such systems is anticipated to further enhance performance by increasing the electron-donating strength and potentially improving the charge carrier mobility due to the methyl groups.
Furthermore, organoboron compounds derived from 1H-indole have been successfully utilized in red OLEDs. researchgate.net These materials operate through a mechanism involving the tautomerization of the indole ring, leading to a π-conjugated skeleton with bright red emission. researchgate.net A rationally designed red OLED incorporating one such complex achieved a high external quantum efficiency (EQE) of up to 10.2%. researchgate.net This highlights the potential of functionalized indoles, including this compound, as versatile platforms for creating emitters across the visible spectrum.
Table 1: Photophysical Properties of Representative Indole-Based Emitters for OLEDs
| Compound Type | Emission Color | Quantum Yield (Solid State) | Key Features |
| Indole-TPE Derivatives nih.gov | Greenish-Blue | Not specified | Aggregation-Induced Emission |
| Organoboron-Indole Complex researchgate.net | Orange-Red/Red | Up to 10.2% (device EQE) | Tautomerization-induced emission |
This table presents data for related indole derivatives to illustrate the potential of the this compound scaffold.
In the realm of organic photovoltaics, the this compound scaffold is a promising electron-donating building block for the synthesis of both small molecule and polymeric donor materials. The efficiency of OPVs is critically dependent on the electronic properties of the donor and acceptor materials, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Research on indole-based organic dyes for dye-sensitized solar cells (DSSCs) has demonstrated that the indole moiety can act as an effective electron donor. researchgate.net By pairing it with different π-conjugated linkers and acceptor units, the photophysical and electrochemical properties of the dyes can be systematically tuned. researchgate.net For instance, novel organic dyes incorporating an indole donor have achieved power conversion efficiencies (PCEs) up to 3.30% in DSSCs. researchgate.net The introduction of methyl groups at the 4 and 7 positions of the indole core would be expected to raise the HOMO level, which can be beneficial for achieving a higher open-circuit voltage (Voc) in OPV devices. nih.gov
Furthermore, the development of non-fullerene acceptors (NFAs) has spurred the design of novel donor polymers. Polythiophenes are a widely studied class of electron donors for organic solar cells. rsc.org The incorporation of indole-based repeating units into polymer chains is a strategy to enhance their electron-donating properties and tune their absorption spectra to better match the solar spectrum. The this compound monomer, with its enhanced electron-richness, could be a valuable component in the synthesis of such high-performance donor polymers.
Table 2: Performance of OPV Devices with Indole-Based Donor Materials
| Donor Material Type | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| Indole-based Dye (WY2) researchgate.net | TiO₂ (in DSSC) | 3.30% | Not specified | Not specified | Not specified |
| Indole-based Dye (WY1) researchgate.net | TiO₂ (in DSSC) | 2.15% | Not specified | Not specified | Not specified |
This table presents data for related indole derivatives to illustrate the potential of the this compound scaffold as an electron donor in organic solar cells.
The performance of organic field-effect transistors (OFETs) is largely determined by the charge carrier mobility of the organic semiconductor used. The ordered packing of molecules in the solid state is crucial for efficient charge transport. The indole ring, being a planar aromatic system, can facilitate π-π stacking, which is a key factor for good charge mobility.
Linearly fused benzodipyrrole systems, such as indolo[3,2-b]carbazoles, have been investigated for their excellent charge transport properties and are considered promising candidates for OFET applications. mdpi.com The synthesis of such extended π-conjugated systems often involves the functionalization and coupling of indole precursors. The this compound unit can be strategically employed to influence the molecular packing and electronic coupling between adjacent molecules in the solid state. The methyl groups can act as "molecular spacers," preventing excessive aggregation that can be detrimental to device performance, while also enhancing solubility for solution-based processing. While specific OFETs based on this compound are yet to be extensively reported, the fundamental properties of the indole core suggest its high potential in this area.
Polymer Chemistry Research with this compound Monomers
The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as thermal stability, conductivity, and fluorescence. The bifunctional nature of the indole ring allows it to be used as a monomer in various polymerization reactions.
A notable example is the synthesis of poly(N-arylene diindolylmethane)s (PMDINs) through a catalyst-free nucleophilic substitution polycondensation of 3,3′-diindolylmethane with activated difluoro monomers. rsc.org This method has yielded high molecular weight polymers (Mw up to 389,200) with good thermal stability, with decomposition temperatures exceeding 377 °C. rsc.org These polymers also exhibit strong solid-state fluorescence, with some derivatives being efficient blue-light emitters. rsc.org The use of a this compound-based monomer in such a polymerization could lead to polymers with enhanced solubility and potentially different photophysical properties due to the electronic influence of the methyl groups.
Furthermore, conductive polymers are a significant area of research, with applications ranging from electronics to sensors. researchgate.netekb.eg While polypyrrole and polythiophene are the most common examples, the synthesis of conductive polymers from indole derivatives is also an active field of study. The electrochemical activity of the indole ring allows for electropolymerization, leading to the formation of conductive films. rsc.org The methyl groups on the this compound monomer would likely influence the polymerization process and the final conductivity of the resulting polymer. Research on soluble conducting polypyrroles has shown that alkyl substituents can enhance solubility, although they may slightly decrease conductivity. researchgate.net
Table 3: Properties of Functional Polymers Derived from Indole-Based Monomers
| Polymer Type | Monomer(s) | Molecular Weight (Mw) | Thermal Stability (Td5%) | Key Property |
| Poly(N-arylene diindolylmethane) (PMDIN-3) rsc.org | 3,3′-diindolylmethane and difluoro monomer | up to 389,200 | ≥ 377 °C | Blue-light emitter |
This table presents data for polymers from a related indole monomer to illustrate the potential of this compound in polymer chemistry.
Supramolecular Chemistry and Self-Assembly of this compound Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for creating complex, ordered structures from molecular building blocks. The this compound molecule, with its potential for hydrogen bonding (N-H group) and π-π stacking interactions, is an excellent candidate for designing self-assembling systems.
The formation of well-defined nanostructures through self-assembly is crucial for many applications in materials science, including the fabrication of sensors and electronic devices. The methyl groups in this compound can play a significant role in directing the self-assembly process. They can influence the geometry of π-π stacking and introduce steric hindrance that can be used to control the dimensionality of the resulting aggregates.
While direct studies on the supramolecular assembly of this compound are not widely available, research on related indole derivatives provides valuable insights. For example, the study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives has revealed the formation of supramolecular columns through a combination of π-π interactions and C-H···π hydrogen bonds. bohrium.com This demonstrates the rich variety of non-covalent interactions that can be exploited in indole-based systems to create ordered architectures.
Sensor Development and Chemo/Biosensor Research Employing this compound Scaffolds
The inherent fluorescence of the indole nucleus and its ability to be readily functionalized make it an ideal scaffold for the development of chemosensors and biosensors. nih.gov These sensors operate by converting the recognition of a specific analyte into a measurable signal, such as a change in color or fluorescence intensity.
Indole-based fluorescent probes have been successfully developed for the detection of a variety of analytes, including metal ions and reactive oxygen species. nih.govnih.govmdpi.com For instance, a novel indole-based fluorescent chemosensor, IH-Sal, was synthesized for the detection of Zn²⁺ ions in aqueous media and even in living organisms like zebrafish. mdpi.com This sensor exhibited a significant fluorescence enhancement upon binding to Zn²⁺, with a detection limit well below the guidelines set by the World Health Organization. mdpi.com
Another study reported an indole-based near-infrared fluorescent "turn-on" probe for the detection of hydrogen peroxide (H₂O₂). nih.gov This probe demonstrated high sensitivity and selectivity, enabling the imaging of H₂O₂ in living cells and zebrafish. nih.gov The sensing mechanism in many of these probes involves a donor-π-acceptor (D-π-A) architecture, where the indole moiety acts as the electron donor and a recognition site is appended to modulate the photophysical properties upon analyte binding. nih.govmdpi.com
The this compound scaffold can be readily incorporated into such sensor designs. The methyl groups can enhance the electron-donating ability of the indole core, potentially leading to sensors with improved sensitivity and altered emission wavelengths. Furthermore, the strategic functionalization of the this compound ring at various positions allows for the introduction of specific recognition units for a wide range of target analytes. nih.govrsc.org
Table 4: Performance of Representative Indole-Based Chemosensors
| Sensor Name | Target Analyte | Sensing Mechanism | Detection Limit |
| IH-Sal mdpi.com | Zn²⁺ | Fluorescence enhancement | 0.41 µM |
| Indo-H₂O₂ nih.gov | H₂O₂ | "Turn-on" near-infrared fluorescence | 25.2 nM |
| Naphthalimide-indole probe rsc.org | Biothiols | Red emission | 8.97 - 10.2 nM |
This table presents data for various indole-based sensors to illustrate the potential of the this compound scaffold in sensor development.
Future Research Directions and Unresolved Challenges in 4,7 Dimethyl 1h Indole Chemistry
Exploration of Novel Reactivity Patterns for 4,7-dimethyl-1H-indole
A significant challenge and opportunity in the study of this compound lies in exploring its reactivity beyond currently known transformations. While derivatives are known to undergo reactions like oxidation to form quinones and electrophilic substitution, a deeper understanding of the parent compound's reactivity is needed.
Future research should focus on:
Catalytic C-H Functionalization: Developing novel catalytic systems to directly functionalize the C-H bonds of the indole (B1671886) core and the methyl groups. This would provide more efficient and atom-economical routes to complex derivatives, bypassing traditional multi-step synthetic sequences.
Photoredox and Electrochemical Reactions: Investigating the behavior of this compound under photoredox and electrochemical conditions to unlock new reaction pathways that are not accessible through conventional thermal methods.
Cycloaddition Reactions: While the condensation of this compound with diketones to form carbazoles is known, further exploration of its potential in various cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems. thieme-connect.de The Diels-Alder reactions of related indole-fused dienes suggest that this compound could be a precursor to interesting dienophiles. thieme-connect.de
A significant unresolved challenge is predicting and controlling the regioselectivity of these reactions, given the multiple potentially reactive sites on the molecule.
Discovery of Undiscovered Biological Targets and Mechanisms for this compound Analogs
Derivatives of this compound have shown a range of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties. For instance, 4,7-dimethylisatin, an oxidized form, exhibits antimicrobial, antioxidant, and anti-inflammatory activities. ontosight.ai Furthermore, specific derivatives have been investigated as P2X7 receptor antagonists, which are relevant for treating inflammatory conditions. google.com
The primary future direction is to systematically explore the therapeutic potential of a wider array of this compound analogs. Key challenges include:
High-Throughput Screening: Establishing screening campaigns to test libraries of new this compound derivatives against a broad spectrum of biological targets, including enzymes, receptors, and ion channels.
Mechanism of Action Elucidation: For any identified bioactive compounds, a significant hurdle will be to pinpoint their precise molecular targets and unravel their mechanisms of action, which may involve modulating signaling pathways related to cell proliferation or inflammation.
Computational Guidance: Leveraging computational tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of new analogs and guide synthetic efforts toward compounds with more favorable pharmacokinetic profiles.
The table below summarizes known biological activities of related indole derivatives, suggesting potential areas of investigation for new this compound analogs.
| Research Focus Area | Derivative Class | Potential Application/Target |
| Anticancer Activity | 6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid | Induction of apoptosis in cancer cell lines. |
| Anti-inflammatory Activity | 4,7-Dimethylisatin | Reduction of inflammation in cell models. ontosight.ai |
| Antimicrobial Activity | 4,7-Dimethylisatin | Inhibition of bacterial and fungal growth. ontosight.ai |
| Neurological Disorders | Indole carboxamide derivatives | Antagonism of P2X7 receptors. google.comidrblab.net |
Integration of this compound into Complex Molecular Architectures and Hybrid Materials
The this compound scaffold is a valuable starting point for constructing larger, more complex molecules and materials. Its derivatives have already been used as intermediates in the synthesis of more intricate organic and heterocyclic compounds.
Future research should be directed towards:
Natural Product Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products that contain an indole core.
Polymer Chemistry: Investigating the incorporation of the this compound unit into polymer backbones or as pendant groups to create novel materials with tailored electronic, optical, or thermal properties.
Hybrid Materials: Exploring the use of this compound and its derivatives as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially leading to new materials for gas storage, catalysis, or sensing. The use of related derivatives like 4,7-dimethylisatin as a building block for dyes highlights this potential. ontosight.ai
A key challenge will be to develop robust synthetic methodologies that allow for the controlled incorporation of this indole into larger systems while maintaining desired properties.
Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions
A deeper understanding of reaction kinetics, mechanisms, and intermediate formation is crucial for optimizing the synthesis of this compound derivatives. While end-point analysis using techniques like chromatography is standard, the development of in situ monitoring methods presents a significant research frontier. The identification of this compound in the pyrolysis products of waste tires using Pyrolysis-Gas Chromatography/Mass Spectrometry (PY-GC/MS) demonstrates the utility of advanced analytical methods in studying this compound. researchgate.net
Unresolved challenges and future directions include:
Real-Time Spectroscopic Analysis: Implementing techniques such as process NMR, Raman spectroscopy, or rapid-injection mass spectrometry to monitor reaction progress in real-time. This would provide invaluable data for optimizing reaction conditions like temperature and reagent addition rates.
Flow Chemistry Integration: Combining continuous flow synthesis with in-line analytical techniques. This would not only allow for precise control over reaction parameters but also facilitate rapid screening of reaction conditions and efficient library synthesis.
Characterization of Transient Intermediates: Developing methods sensitive enough to detect and characterize short-lived intermediates, which are key to fully understanding reaction mechanisms.
The following table outlines potential analytical approaches for future studies.
| Analytical Technique | Potential Application in this compound Research | Research Goal |
| Process NMR/IR Spectroscopy | Real-time monitoring of synthetic reactions. | Kinetic analysis and mechanism elucidation. |
| Flow Chemistry with In-line MS | Automated synthesis and screening of derivatives. | High-throughput optimization and discovery. |
| PY-GC/MS | Analysis of thermal decomposition pathways. | Understanding thermal stability and product formation at high temperatures. researchgate.net |
Collaborative and Interdisciplinary Research Approaches for this compound Studies
The full potential of this compound can only be unlocked through the synergy of multiple scientific disciplines. The journey from a simple heterocyclic compound to a functional material or a therapeutic agent requires a deeply collaborative effort.
Future progress will depend on:
Chemistry-Biology Interface: Strong collaborations between synthetic organic chemists to create novel analogs and pharmacologists and biochemists to screen for biological activity and determine mechanisms of action. ontosight.ai
Chemistry-Materials Science Integration: Partnerships between chemists synthesizing novel indole-based monomers and polymers, and material scientists characterizing their physical and electronic properties for applications in electronics or photonics. ontosight.ai
Computational-Experimental Synergy: An iterative loop where computational chemists predict reactivity and biological activity to guide experimental work, and experimental results are used to refine and improve computational models.
Overcoming the challenges in each of these research areas will require a concerted, interdisciplinary approach, ensuring that the fundamental chemical discoveries related to this compound are effectively translated into practical applications.
Conclusion of Academic Research on 4,7 Dimethyl 1h Indole
Synthesis of Key Academic Findings and Contributions
Research into the chemical compound 4,7-dimethyl-1H-indole and its derivatives has primarily focused on its synthesis and its role as a structural motif in larger, more complex molecules. The core this compound structure is a member of the indole (B1671886) family, a class of heterocyclic aromatic compounds that are of profound importance in medicinal chemistry. The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational element in numerous pharmaceuticals and natural products.
A key academic contribution to the synthesis of related structures is the Fischer indole synthesis. For instance, 2-carboxy-4,7-dimethylindole has been successfully synthesized from ethyl pyruvate (B1213749) 2,6-dimethylphenylhydrazone via this classic method. nist.gov This highlights a viable and documented pathway for accessing the 4,7-dimethylindole core. The general chemistry of indoles is characterized by electrophilic substitution, typically at the C-3 position, due to the electron-rich nature of the heterocyclic ring. bhu.ac.in However, the presence and position of the methyl groups on the benzene ring of this compound can influence its reactivity and the regioselectivity of further chemical modifications.
Academic findings have established the fundamental physicochemical properties of this compound, which are crucial for its application in further synthetic endeavors. These foundational data are critical for researchers designing new synthetic routes or incorporating this moiety into target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N | nist.gov |
| Molecular Weight | 145.2010 g/mol | nist.gov |
| CAS Registry Number | 5621-17-0 | nist.gov |
| Melting Point | 372.2 K (99.05 °C) | nist.gov |
| IUPAC Standard InChI | InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | nist.gov |
Broader Impact and Future Trajectories of this compound Research in Chemical Science and Beyond
The broader impact of research on this compound stems from its position within the larger family of indole derivatives, which are central to drug discovery and development. While specific research on the parent compound is limited, its derivatives and related structures are investigated for a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The dimethyl-indole framework serves as a valuable scaffold that medicinal chemists can modify to design new therapeutic agents.
Future research trajectories are likely to follow several key paths. A primary focus will be the development of novel and more efficient synthetic methodologies to access this compound and its derivatives. Modern techniques, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for creating diverse libraries of substituted indoles for biological screening. acs.org These advanced synthetic methods could provide more direct and scalable routes to previously inaccessible analogues.
Furthermore, future investigations will likely explore the incorporation of the this compound moiety into functional molecules with specific targets. This includes its use as an intermediate in the synthesis of inhibitors for various enzymes or receptors implicated in disease. Beyond medicinal chemistry, the unique electronic and structural properties of indole derivatives suggest potential applications in materials science, such as in the development of organic dyes and pigments. The continued exploration of this compound and its analogues promises to yield new chemical entities with significant scientific and potentially therapeutic value.
Table 2: Potential Future Research and Application Areas for this compound Derivatives
| Research Area | Focus | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of novel, efficient, and regioselective synthesis methods (e.g., C-H activation, transition-metal catalysis). acs.org | Increased accessibility and diversity of derivatives for screening and application. |
| Medicinal Chemistry | Design and synthesis of novel bioactive compounds targeting cancer, infectious diseases, or inflammation. | Discovery of new drug candidates with improved efficacy or novel mechanisms of action. |
| Materials Science | Investigation of electronic and photophysical properties for use in organic electronics or as dyes. | Development of new functional materials for various technological applications. |
Q & A
Q. What are the optimal synthetic routes for 4,7-dimethyl-1H-indole, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : The synthesis of this compound derivatives often involves alkylation or electrophilic substitution. For example, methyl iodide can be used to introduce methyl groups at specific positions under controlled conditions. A general protocol includes:
- Dissolving the indole precursor in a polar aprotic solvent (e.g., DMF or PEG-400).
- Adding alkylating agents (e.g., methyl iodide) in stoichiometric excess (2 equivalents) .
- Monitoring reaction progress via TLC and isolating the product via column chromatography (e.g., 70:30 ethyl acetate/hexane) .
Yield optimization requires adjusting temperature, solvent polarity, and catalyst (e.g., CuI for azide-alkyne cycloadditions) .
Q. Table 1: Comparison of Synthetic Conditions
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Alkylation (methyl iodide) | DMF, 2 equiv. CH₃I | 99% | |
| CuAAC Reaction | CuI/PEG-400 | 42% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign methyl group signals (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm). Discrepancies between observed and literature values may arise from solvent effects or impurities; use deuterated solvents and repeat measurements .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Cross-validate with theoretical m/z values using software like ACD/Labs .
- TLC : Monitor reaction progress with UV-active spots and multiple eluent systems to resolve co-eluting impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. Steps include:
- Optimizing the molecular geometry using Gaussian or ORCA.
- Calculating Fukui indices to pinpoint nucleophilic/electrophilic regions .
- Validating predictions experimentally via bromination or nitration reactions, comparing regioselectivity with computed results.
For example, methyl groups at positions 4 and 7 may sterically hinder electrophilic attack at adjacent carbons, directing reactivity to C-3 or C-5 .
Q. What strategies are effective in reconciling contradictory data between theoretical calculations and experimental results for this compound?
- Methodological Answer : Contradictions often arise from approximations in computational models or unaccounted experimental variables. Mitigation strategies:
- Parameter Adjustment : Refine basis sets (e.g., 6-311++G**) or include solvent effects (e.g., PCM model) in DFT calculations .
- Experimental Controls : Repeat reactions under inert atmospheres to exclude oxidation byproducts.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral or crystallographic datasets .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives in biological systems?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 3, or 5 to assess steric/electronic effects on activity .
- In Vitro Assays : Use dose-response curves (IC₅₀) to quantify efficacy in enzyme inhibition (e.g., cytochrome P450) or receptor binding.
- Crystallographic Validation : Solve X-ray structures of ligand-target complexes using SHELXL for refinement, correlating binding modes with activity data .
Data Management & Reproducibility
Q. What are best practices for documenting synthetic parameters to ensure reproducibility of this compound derivatives?
- Methodological Answer : Include:
- Full Synthetic Protocols : Solvent purity, reaction temperature (±1°C), and stirring speed.
- Characterization Metadata : NMR spectrometer frequency (e.g., 400 MHz), HRMS calibration standards.
- Batch Records : Manufacturer and lot numbers for reagents (e.g., methyl iodide from Sigma-Aldrich, ≥99%) .
Q. How should researchers handle large datasets from spectral or crystallographic analyses?
- Methodological Answer :
- Raw Data Archiving : Deposit NMR FIDs and crystallographic .cif files in repositories like Cambridge Structural Database.
- Processed Data Inclusion : Embed key spectra/tables in the main text; relegate raw data to appendices .
- Software Transparency : Specify SHELXL refinement parameters (e.g., R-factors, weighting schemes) .
Advanced Method Integration
Q. What role does X-ray crystallography play in resolving ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction:
- Confirms methyl group positions and planarity of the indole ring.
- Detects polymorphism or solvatomorphism via unit cell comparisons.
- Refine using SHELXL-2018 with Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies of this compound reactions?
- Methodological Answer :
- Tracer Studies : Synthesize ¹³C-labeled methyl groups to track migration in rearrangement reactions via 2D NMR (HSQC).
- Kinetic Isotope Effects : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
